{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}benzylamine
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Overview
Description
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}benzylamine is an organic compound that belongs to the class of sulfonylbenzylamines. This compound is characterized by the presence of an ethoxy group, a methyl group, and a methylethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a benzylamine moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}benzylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Sulfone Intermediate: The initial step involves the sulfonation of a substituted phenyl compound to form the corresponding phenyl sulfone. This reaction is usually carried out using sulfur trioxide or chlorosulfonic acid as the sulfonating agent.
Introduction of the Benzylamine Group: The phenyl sulfone intermediate is then reacted with benzylamine under basic conditions to introduce the benzylamine moiety. This step often requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Functional Group Modifications: The final step involves the introduction of the ethoxy, methyl, and methylethyl groups onto the phenyl ring. This can be achieved through various electrophilic aromatic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}benzylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.
Major Products Formed
Oxidation: Sulfonic acids and related derivatives.
Reduction: Sulfides and thiols.
Substitution: Various substituted benzylamine derivatives depending on the nucleophile used.
Scientific Research Applications
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}benzylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}benzylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The benzylamine moiety can also interact with biological receptors, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms attached to the phenyl ring.
Benzylamine: A simpler compound with a benzyl group attached to an amine group.
Phenylsulfonyl Compounds: A class of compounds with a sulfonyl group attached to a phenyl ring.
Uniqueness
{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}benzylamine is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties. The combination of ethoxy, methyl, and methylethyl groups on the phenyl ring, along with the sulfonyl and benzylamine moieties, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-benzyl-2-ethoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-5-23-18-11-15(4)17(14(2)3)12-19(18)24(21,22)20-13-16-9-7-6-8-10-16/h6-12,14,20H,5,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRGTFADKUIGHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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